8-Fluoroisoquinolin-1-ol
Overview
Description
8-Fluoroisoquinolin-1-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Preparation Methods
The synthesis of 8-Fluoroisoquinolin-1-ol can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization is an effective method for synthesizing functionalized fluoroisoquinolines.
Simultaneous Installation: This method involves the simultaneous installation of an isoquinoline framework and a fluorine substituent.
Chemical Reactions Analysis
8-Fluoroisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of fluoroisoquinoline carboxylic acids .
Scientific Research Applications
8-Fluoroisoquinolin-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . This interaction can lead to various biological effects, such as antibacterial or antineoplastic activities .
Comparison with Similar Compounds
8-Fluoroisoquinolin-1-ol can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds also contain a fluorine atom and have similar biological activities.
Fluoroisoquinolines: These compounds share the same isoquinoline framework but differ in the position and number of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and properties compared to other similar compounds .
Biological Activity
8-Fluoroisoquinolin-1-ol is a member of the isoquinoline alkaloid family, which is renowned for its diverse biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom at the 8-position and a hydroxyl group at the 1-position, enhance its potential as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_7F_N_O, with a molecular weight of approximately 166.16 g/mol. The fluorine atom significantly alters the compound's electronic properties and lipophilicity, which can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₇F₁N₁O₁ |
Molecular Weight | 166.16 g/mol |
Fluorine Position | 8 |
Hydroxyl Group Position | 1 |
This compound acts primarily as an enzyme inhibitor . It binds to specific enzymes, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, including anti-cancer activity and modulation of cellular signaling pathways. The compound's ability to interact with different molecular targets makes it a versatile scaffold for drug development.
Anticancer Properties
Research has indicated that derivatives of isoquinoline, including this compound, exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit cancer cell growth with IC50 values in the low nanomolar range. The fluorination at the 8-position enhances binding affinity to cancer-related enzymes and receptors.
Enzyme Inhibition
This compound has been studied for its role in inhibiting various enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential applications in treating metabolic disorders and cancers associated with enzyme dysregulation.
Case Studies
-
Anticancer Activity in Cell Lines :
A study demonstrated that this compound exhibited potent growth inhibition in several cancer cell lines. For example, in HCT116 colon cancer cells, the compound showed an IC50 value of approximately 150 nM, indicating strong anti-proliferative effects compared to non-fluorinated analogs . -
Mechanistic Insights :
Another investigation into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was linked to its ability to inhibit specific kinases involved in cell survival signaling . -
Comparative Studies :
When compared to other isoquinoline derivatives, such as 7-fluoroisoquinolin-1-ol, this compound demonstrated enhanced potency due to better lipophilicity and binding characteristics .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
8-fluoro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLBFWUSRABGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444898-84-4 | |
Record name | 8-fluoro-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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